molecular formula C17H17NO4S B028821 (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol CAS No. 96795-00-5

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

Cat. No. B028821
CAS RN: 96795-00-5
M. Wt: 331.4 g/mol
InChI Key: BOCXPQQPWOKDFW-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, involves multistep synthetic routes that start from readily available precursors. A notable approach includes the synthesis of extended oxazoles through reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles, which are useful scaffolds for synthetic elaboration at the methylene position, leading to various substituted products (Patil & Luzzio, 2016). The synthesis is characterized by the formation of α-sulfonyl anions reacting with alkyl halides and optimized desulfonylation processes to yield the desired oxazole derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is typically characterized using various spectroscopic techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis. These methods confirm the molecular framework and substitution patterns on the oxazole ring. The structure of related compounds has been elucidated, demonstrating the versatility of oxazoles as scaffolds for further functionalization and the accurate determination of their molecular configurations (Apostol et al., 2019).

Chemical Reactions and Properties

Oxazole compounds, including (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. These reactions often involve nucleophilic substitutions, ring-opening reactions, and transformations leading to a wide range of derivatives with different functional groups. The chemical versatility of oxazoles allows for their application in designing molecules with desired biological or physical properties (Misra & Ila, 2010).

Future Directions

The future directions for the use of this compound are not clear from the available information. It’s used in proteomics research , which suggests it may have applications in the study of proteins and their functions.

properties

IUPAC Name

[(4R,5R)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCXPQQPWOKDFW-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563679
Record name {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

CAS RN

96795-00-5
Record name {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
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(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Reactant of Route 3
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Reactant of Route 4
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Reactant of Route 5
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Reactant of Route 6
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

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